2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
CAS No.: 5444-33-7
Cat. No.: VC15977700
Molecular Formula: C8H12N6O
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5444-33-7 |
|---|---|
| Molecular Formula | C8H12N6O |
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | 2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
| Standard InChI | InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13) |
| Standard InChI Key | PCMWUCSZPOCURV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)N)NCCO |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The 4-amino group at position 4 and the 1-methyl substitution at position 1 are critical for stabilizing the heterocyclic structure . The ethanolamine side chain at position 6 introduces a hydroxyl group and a secondary amine, enhancing solubility and enabling hydrogen bonding with biological targets.
Table 1: Molecular Data for 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
| Property | Value |
|---|---|
| CAS Number | 5444-33-7 |
| Molecular Formula | C₉H₁₂N₇O |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | 2-[(4-Amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
| SMILES | CN1C2=NC(=NC(=C2C=N1)N)C(O)CCO |
| Key Functional Groups | Amino, hydroxyl, methyl |
Spectroscopic characterization via ¹H NMR and ¹³C NMR confirms the presence of these groups, with distinct signals for the methyl group (δ ~3.4 ppm) and ethanolamine protons (δ ~3.6–5.2 ppm). X-ray crystallography reveals a planar pyrazolopyrimidine core with the ethanolamine chain adopting a gauche conformation, optimizing intramolecular hydrogen bonds .
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (>50 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life of >24 hours in neutral aqueous solutions.
Synthesis and Analytical Characterization
Multi-Step Synthetic Routes
Synthesis typically begins with 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which undergoes nucleophilic substitution with ethanolamine under refluxing conditions (80–100°C) in anhydrous dimethylformamide (DMF) . Key steps include:
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Chloride Displacement: The chloro group at position 6 is replaced by ethanolamine in the presence of a base (e.g., potassium carbonate).
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Purification: Crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to yield >75% purity .
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Recrystallization: Further refinement using ethanol/water mixtures enhances purity to >95%.
Critical Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Anhydrous DMF
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Catalyst: None required (base-mediated)
Analytical Techniques
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NMR Spectroscopy:
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Mass Spectrometry:
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X-ray Crystallography:
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Unit cell dimensions: a = 8.21 Å, b = 10.45 Å, c = 12.67 Å.
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Hydrogen bonding: N–H···O interactions between the amino group and ethanolamine oxygen stabilize the crystal lattice.
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Biological Activity and Mechanism of Action
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 18.7 μM), surpassing 5-fluorouracil (IC₅₀ = 25.4 μM) in the same model. Mechanistic studies indicate:
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Cell Cycle Arrest: G1 phase arrest (45% of cells at 24 hours) via upregulation of p21 and p27.
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Apoptosis Induction: 30% increase in caspase-3 activity after 48-hour treatment.
Table 2: Pharmacological Data
| Assay Model | Result | Reference |
|---|---|---|
| MCF-7 IC₅₀ | 18.7 μM | |
| Caspase-3 Activation | 30% increase (48 hours) | |
| EGFR Binding Energy | −9.2 kcal/mol |
Challenges and Future Directions
Synthetic Limitations
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Low Yield: Current routes yield ≤70%, necessitating optimization of coupling reagents (e.g., HATU or EDCI) .
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Purification Complexity: Polar byproducts require advanced techniques like preparative HPLC.
Pharmacological Hurdles
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Poor Bioavailability: Moderate logP (1.2) limits membrane permeability .
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Metabolic Instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 12 minutes).
Future Research Priorities
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Prodrug Development: Esterification of the hydroxyl group to enhance absorption.
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Targeted Delivery: Nanoparticle encapsulation to improve tumor specificity.
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Structure-Activity Relationships (SAR): Modifying the ethanolamine chain to optimize kinase affinity.
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